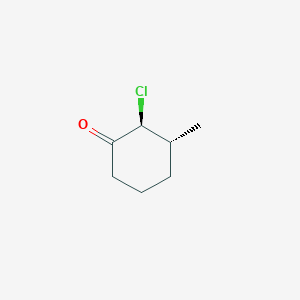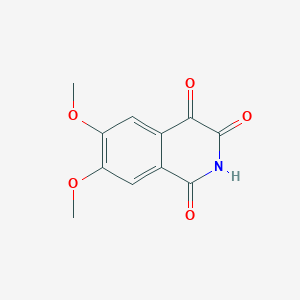
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a trione functional group at the 1, 3, and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione typically involves the use of veratraldehyde as a starting material. The synthetic route includes several steps:
Condensation Reaction: Veratraldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the isoquinoline ring.
Oxidation: The resulting isoquinoline derivative is oxidized to introduce the trione functional group at the 1, 3, and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale The reaction conditions are optimized to ensure high yield and purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the trione group to hydroxyl groups.
Substitution: The methoxy groups at the 6 and 7 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Compounds with additional carbonyl or carboxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing the trione group.
Substitution Products: Isoquinoline derivatives with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxyisoquinoline: Lacks the trione functional group but shares the methoxy groups at the 6 and 7 positions.
Papaverine: An isoquinoline derivative with methoxy groups at the 6 and 7 positions and additional functional groups.
Uniqueness
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione is unique due to the presence of the trione functional group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Propiedades
Número CAS |
62809-04-5 |
|---|---|
Fórmula molecular |
C11H9NO5 |
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
6,7-dimethoxyisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C11H9NO5/c1-16-7-3-5-6(4-8(7)17-2)10(14)12-11(15)9(5)13/h3-4H,1-2H3,(H,12,14,15) |
Clave InChI |
ZSBGPMNTNKLJLA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C(=O)NC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


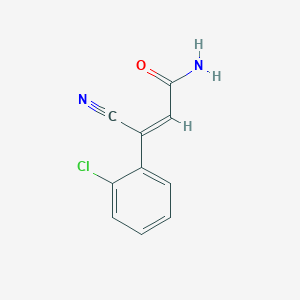
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)
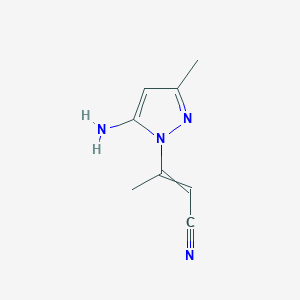
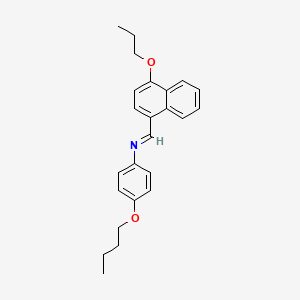
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)

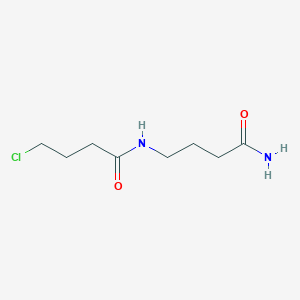

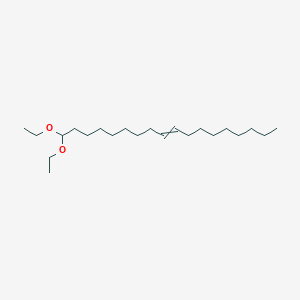
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)


![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
